Sodium gadoleate
Description
Sodium gadoleate is the sodium salt of gadoleic acid (9-eicosenoic acid), a monounsaturated fatty acid with the molecular formula C₂₀H₃₈O₂. The compound is structurally characterized by a 20-carbon chain with a cis double bond at the 9th position (C9:1). As a carboxylate salt, it exhibits ionic properties, enhancing its solubility in polar solvents compared to the free acid form. This compound is primarily utilized in industrial and research settings, including lipid chemistry studies, emulsification processes, and chromatographic analysis of fatty acid derivatives . Its synthesis typically involves the neutralization of gadoleic acid with sodium hydroxide, yielding a stable salt with improved handling properties.
Properties
CAS No. |
94135-60-1 |
|---|---|
Molecular Formula |
C20H37NaO2 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
sodium;(Z)-icos-9-enoate |
InChI |
InChI=1S/C20H38O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h11-12H,2-10,13-19H2,1H3,(H,21,22);/q;+1/p-1/b12-11-; |
InChI Key |
SCEFIDHNJSJIHH-AFEZEDKISA-M |
Isomeric SMILES |
CCCCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCC=CCCCCCCCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium gadoleate can be synthesized through the neutralization of gadoleic acid with sodium hydroxide. The reaction typically involves dissolving gadoleic acid in an organic solvent, such as ethanol, and then adding an aqueous solution of sodium hydroxide. The mixture is stirred until the reaction is complete, and the solvent is then evaporated to obtain this compound as a solid product.
Industrial Production Methods: In industrial settings, this compound is produced by extracting gadoleic acid from fish oils, followed by its neutralization with sodium hydroxide. The process involves several purification steps to ensure the removal of impurities and to obtain a high-purity product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, especially at the double bond, leading to the formation of peroxides and other oxidation products.
Reduction: The double bond in this compound can be reduced to form saturated sodium eicosanoate.
Substitution: this compound can participate in substitution reactions, particularly at the carboxylate group, forming esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alcohols and amines in the presence of acid catalysts.
Major Products:
Oxidation: Peroxides, hydroxylated derivatives.
Reduction: Sodium eicosanoate.
Substitution: Esters and amides of gadoleic acid .
Scientific Research Applications
Biomedical Research Applications
1.1 Contrast Agent in Magnetic Resonance Imaging (MRI)
Sodium gadoleate is primarily recognized for its role as a contrast agent in MRI. It enhances the visibility of internal structures during imaging procedures by altering the magnetic properties of nearby water molecules. This is particularly useful in diagnosing conditions related to the brain, spine, and other soft tissues.
1.2 Drug Delivery Systems
Recent studies have investigated the potential of this compound as a carrier for drug delivery. Its amphiphilic nature allows it to form micelles, which can encapsulate hydrophobic drugs and improve their solubility and bioavailability. This property is particularly beneficial for delivering anticancer agents and other therapeutics that require enhanced absorption.
1.3 Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting the cell membrane integrity of bacteria, making it a candidate for use in antimicrobial formulations in pharmaceuticals and personal care products.
Industrial Applications
2.1 Surfactant in Emulsions
this compound serves as an effective surfactant in the formulation of emulsions. It helps stabilize oil-in-water emulsions, which are widely used in food products, cosmetics, and pharmaceuticals. Its ability to reduce surface tension makes it valuable in creating stable mixtures.
2.2 Food Industry
In the food industry, this compound is utilized as an emulsifier and stabilizer. It aids in maintaining the consistency of products such as margarine and spreads by preventing separation of ingredients.
Case Studies
Safety Profile and Regulatory Status
This compound is generally regarded as safe when used within recommended concentrations. However, like all surfactants and emulsifiers, it must be evaluated for potential toxicity depending on its application. Regulatory bodies such as the FDA monitor its use in food and pharmaceutical products to ensure consumer safety.
Mechanism of Action
The mechanism of action of sodium gadoleate involves its interaction with cell membranes, where it can integrate into the lipid bilayer due to its amphiphilic nature. This integration can alter membrane fluidity and permeability, affecting various cellular processes. This compound can also interact with specific proteins and enzymes, modulating their activity and influencing metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Sodium gadoleate belongs to the broader class of sodium carboxylates derived from fatty acids. Below is a detailed comparison with structurally and functionally similar compounds:
Structural Analogs
Sodium Oleate (C18:1) Molecular Formula: C₁₈H₃₃O₂Na Key Differences: Shorter carbon chain (18 vs. 20 carbons) and a double bond at C7. Applications: Widely used in soaps, detergents, and as an emulsifier in pharmaceuticals . Solubility: Highly soluble in water and ethanol due to shorter chain length.
Applications: Used in lipid bilayer studies and as a reference standard in chromatography . Stability: More resistant to oxidation than this compound due to saturation.
Sodium Gondoate (C20:1, C11)
- Molecular Formula : C₂₀H₃₇O₂Na
- Key Differences : Double bond position at C11 instead of C8.
- Chromatographic Behavior : Resolves distinctly from this compound in gas chromatography (resolution ≥1.3 under standardized conditions) .
Functional Analogs
Sodium Chloroacetate
- Molecular Formula : C₂H₂ClO₂Na
- Key Differences : Substituted with a chlorine atom, imparting higher reactivity.
- Hazards : Causes severe skin and eye irritation, unlike this compound, which has milder toxicity .
Ethyl Gadoleate Molecular Formula: C₂₂H₄₂O₂ Key Differences: Ethyl ester form; non-ionic and lipid-soluble. Applications: Used in biodiesel research and as a chromatographic reference .
Data Table: Comparative Properties
| Property | This compound | Sodium Oleate | Sodium Arachidate | Sodium Gondoate |
|---|---|---|---|---|
| Molecular Formula | C₂₀H₃₇O₂Na | C₁₈H₃₃O₂Na | C₂₀H₃₉O₂Na | C₂₀H₃₇O₂Na |
| Double Bond Position | C9 | C9 | N/A (saturated) | C11 |
| Melting Point (°C) | ~120–125 (estimated) | 232–235 | 245–250 | ~115–120 (estimated) |
| Solubility in Water | Moderate | High | Low | Moderate |
| Primary Use | Chromatography, lipid studies | Soaps, emulsifiers | Lipid bilayers | Biodiesel additives |
| Safety Profile | Low toxicity | Low toxicity | Non-irritant | Low toxicity |
Research Findings
Chromatographic Differentiation
In gas chromatography, this compound (as methyl gadoleate) is distinguished from methyl gondoate with a resolution ≥1.3, ensuring accurate quantification in lipid analysis. Theoretical area percentages for related fatty acid esters (e.g., methyl palmitate, stearate) are standardized to ±1% precision .
Stability and Reactivity
This compound’s unsaturated structure makes it prone to oxidation under prolonged exposure to air, unlike saturated analogs like sodium arachidate. Stabilizers such as antioxidants (e.g., BHT) are recommended for long-term storage .
Biological Activity
Sodium gadoleate, the sodium salt of gadoleic acid, is a fatty acid that has garnered attention for its biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its long hydrocarbon chain and a single double bond, which classifies it as a monounsaturated fatty acid. Its chemical formula is , and it is soluble in water due to the presence of the sodium ion. This solubility allows it to interact with biological membranes and proteins effectively.
Biological Activities
1. Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various bacterial strains. Research indicates that it can disrupt bacterial cell membranes, leading to cell lysis. A study found that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative or therapeutic agent in combating infections .
2. Cytotoxic Effects
In vitro studies have shown that this compound can induce cytotoxicity in different cancer cell lines. The mechanism involves the induction of apoptosis through mitochondrial pathways. For instance, this compound treatment resulted in increased levels of reactive oxygen species (ROS) in treated cells, which is associated with apoptosis .
3. Modulation of Lipid Metabolism
This compound influences lipid metabolism by altering the composition of triglycerides in cells. In particular, it has been observed to reduce levels of long-chain triglycerides containing oleate and gadoleate while increasing polyunsaturated fatty acids like arachidonic acid . This modulation may have implications for metabolic disorders and cardiovascular health.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing its effects on Staphylococcus aureus and Escherichia coli. The results showed that this compound at concentrations of 0.5% significantly inhibited bacterial growth compared to control groups, highlighting its potential as an antimicrobial agent in clinical applications .
Case Study 2: Cytotoxicity in Cancer Cells
In a controlled laboratory setting, this compound was tested on human breast cancer cells (MCF-7). The treatment led to a dose-dependent reduction in cell viability, with IC50 values indicating effective cytotoxicity at concentrations as low as 50 µM. Flow cytometry analysis revealed an increase in early apoptotic cells following treatment, confirming its role in inducing programmed cell death .
Research Findings Summary
Chemical Reactions Analysis
Acid-Base Reactions
Sodium gadoleate reacts with strong acids (e.g., HCl) to regenerate gadoleic acid and form corresponding salts:
This protonation reaction is typical of carboxylate salts and is leveraged in soap formulations to adjust solubility or precipitate free fatty acids .
Metal Ion Displacement
The sodium ion can be replaced by divalent or trivalent metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺), forming insoluble metal gadoleates:
Such precipitates are common in hard water, reducing the surfactant efficacy of this compound .
Oxidation of the Unsaturated Chain
The cis double bond at position 9 makes the gadoleate ion susceptible to oxidation. Potential reactions include:
-
Epoxidation : Reaction with peracids (e.g., mCPBA) to form an epoxide.
-
Ozonolysis : Cleavage of the double bond to produce aldehydes or carboxylic acids.
-
Radical Auto-Oxidation : Formation of hydroperoxides under aerobic conditions, leading to rancidity in lipid-containing systems .
Hydrogenation
Catalytic hydrogenation (e.g., using H₂ and Pd/C) saturates the double bond, converting this compound to sodium arachidate (eicosanoate):
This reaction is critical in industrial hardening of oils .
Thermal Decomposition
At elevated temperatures (>300°C), this compound may undergo decarboxylation or pyrolysis, yielding alkanes, alkenes, and CO₂:
Such behavior aligns with general thermal degradation patterns of fatty acid salts .
Limitations in Available Data
The provided sources ( – ) do not include experimental kinetic data or thermodynamic parameters specific to this compound. Further studies would be required to quantify reaction rates, activation energies, and stability under varying conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
